Sodium dodecyl sulfate

説明

Dodecyl sulfate, [sodium salt] appears as white to pale yellow paste or liquid with a mild odor. Sinks and mixes with water. (USCG, 1999)

An anionic surfactant, usually a mixture of sodium alkyl sulfates, mainly the lauryl; lowers surface tension of aqueous solutions; used as fat emulsifier, wetting agent, detergent in cosmetics, pharmaceuticals and toothpastes; also as research tool in protein biochemistry.

Structure

3D Structure of Parent

特性

IUPAC Name |

sodium;dodecyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;/h2-12H2,1H3,(H,13,14,15);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBMJMQXJHONAFJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

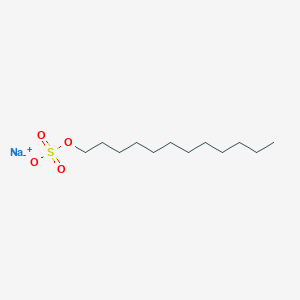

CCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NaSO4C12H25, C12H25O4S.Na, C12H25NaO4S | |

| Record name | DODECYL SULFATE, [SODIUM SALT] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8602 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM LAURYL SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0502 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1026031 | |

| Record name | Sodium dodecyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dodecyl sulfate, [sodium salt] appears as white to pale yellow paste or liquid with a mild odor. Sinks and mixes with water. (USCG, 1999), Dry Powder; Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals, White or cream-colored solid; [Merck Index] White to pale yellow paste or liquid; [CAMEO] White powder; [MSDSonline], WHITE SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR. | |

| Record name | DODECYL SULFATE, [SODIUM SALT] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8602 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfuric acid monododecyl ester sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium lauryl sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7127 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM LAURYL SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0502 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), 1 g dissolves in 10 mL water, giving an opalescent solution, In water, 1.00X10+5 mg/L (temp not specified), Solubility in water, g/100ml at 20 °C: 15 (moderate) | |

| Record name | DODECYL SULFATE, [SODIUM SALT] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8602 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium lauryl sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00815 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SODIUM LAURYL SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1315 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM LAURYL SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0502 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

greater than 1.1 at 68 °F (USCG, 1999) | |

| Record name | DODECYL SULFATE, [SODIUM SALT] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8602 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Impurities |

/Impurities/ Linear alkyl sulphates of shorter and longer chain length, the main impurity being the C14-compound. | |

| Record name | SODIUM LAURYL SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1315 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White or cream-colored crystals, flakes, or powder, Small, white or light-yellow crystals, White to cream-colored crystals, flakes or powder | |

CAS No. |

151-21-3, 8012-56-4 | |

| Record name | DODECYL SULFATE, [SODIUM SALT] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8602 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium lauryl sulfate [JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000151213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium lauryl sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00815 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfuric acid monododecyl ester sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium dodecyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium dodecyl sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.263 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sulfuric acid monododecyl ester sodium salt (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.800 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM LAURYL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/368GB5141J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM LAURYL SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1315 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM LAURYL SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0502 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

399 to 405 °F (NTP, 1992), 204 °C | |

| Record name | DODECYL SULFATE, [SODIUM SALT] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8602 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium lauryl sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00815 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SODIUM LAURYL SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0502 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

what is the critical micelle concentration of SDS

An In-depth Technical Guide on the Critical Micelle Concentration of Sodium Dodecyl Sulfate (B86663) (SDS)

Introduction

Sodium Dodecyl Sulfate (SDS), an anionic surfactant, is a cornerstone in various scientific and industrial applications, from its use in cleaning agents to its critical role in biochemical analysis and pharmaceutical formulations.[1] A fundamental property governing its behavior in aqueous solutions is the Critical Micelle Concentration (CMC). The CMC is the specific concentration at which individual surfactant molecules (monomers) begin to self-assemble into organized spherical structures known as micelles.[2][3] Below the CMC, SDS molecules exist primarily as monomers, some of which adsorb at interfaces, leading to a significant reduction in surface tension.[4][5] Once the CMC is reached, the surface is saturated, and any additional surfactant molecules form micelles in the bulk solution, causing physical properties like surface tension and conductivity to change abruptly.[1][2]

For researchers, scientists, and drug development professionals, a thorough understanding of the CMC of SDS is paramount. This value dictates the concentration required for processes such as solubilizing poorly soluble drugs, denaturing proteins for electrophoresis, and creating stable emulsions for drug delivery systems.[6][7] This guide provides a comprehensive overview of the CMC of SDS, the factors that influence it, and detailed protocols for its experimental determination.

Critical Micelle Concentration of SDS

The accepted CMC of this compound in pure water at 25°C (298.15 K) is approximately 8.0 mM to 8.3 mM .[2][3][8] This value, however, is not absolute and is highly sensitive to the experimental conditions.

Factors Influencing the CMC of SDS

Several factors can significantly alter the CMC of SDS, a critical consideration for reproducing experimental results and optimizing formulations.[9]

-

Addition of Electrolytes: The presence of salts (electrolytes) in an aqueous SDS solution decreases the CMC and increases the size of the micelles.[10] The added counterions (e.g., Na⁺ from NaCl) reduce the electrostatic repulsion between the negatively charged sulfate head groups of the SDS molecules, which promotes micellization at a lower concentration.[10][11]

-

Temperature: The effect of temperature on the CMC of ionic surfactants like SDS is complex. The CMC value typically decreases to a minimum and then increases as the temperature rises.[11][12] For SDS, this minimum often occurs around 25-30°C.

-

Organic Additives and Co-solvents: The addition of organic molecules like alcohols or acetonitrile (B52724) can have a varied effect. Small amounts of some organic additives may initially decrease the CMC.[13] However, higher concentrations generally increase the CMC by increasing the solubility of the individual surfactant monomers in the bulk solution, thus disfavoring micelle formation.[10]

-

pH: The pH of the solution can influence the CMC, although the effect is more pronounced for surfactants with weakly acidic or basic head groups. For SDS, a strong electrolyte, the effect of pH is generally minimal unless it affects the stability of the surfactant molecule itself.

-

Impurities: The presence of impurities, particularly other surface-active molecules, can significantly impact the measured CMC.[14] Therefore, using highly purified SDS is crucial for accurate and reproducible measurements.

Data Presentation: CMC of SDS Under Various Conditions

The following table summarizes experimentally determined CMC values for SDS under different conditions as reported in the scientific literature.

| Condition | CMC (mM) | Temperature (°C) | Measurement Method | Reference |

| Pure Water | 8.0 - 8.3 | 25 | Multiple | [2][3][15] |

| Pure Water | 8.1 | 25 | Conductometry | [8] |

| 30 mM NaCl | 7.3 | 25 | Capillary Electrophoresis | [3] |

| 20 mM Borax (pH 9.2) | 7.3 | 25 | Capillary Electrophoresis | [3] |

| 3% (v/v) Acetonitrile | 7.7 | 30 | Conductometry | [13] |

| 10 mM β-Cyclodextrin | 14.8 | 25 | Capillary Electrophoresis | [3] |

Logical Diagram: Micelle Formation

Caption: Logical flow of SDS monomer aggregation into micelles with increasing concentration.

Experimental Protocols for CMC Determination

The CMC is determined by plotting a physical property of the surfactant solution against its concentration and identifying the sharp break in the curve.[2]

Conductometry

Principle: This method is suitable for ionic surfactants like SDS.[16] Below the CMC, conductivity increases linearly with concentration as SDS acts as a strong electrolyte.[17] Above the CMC, the slope of the conductivity plot decreases because the newly formed micelles have a lower mobility than the individual ions and bind some counterions.[1] The intersection of the two linear portions of the plot gives the CMC.[8]

Protocol:

-

Materials: High-purity SDS, deionized water, conductivity meter, magnetic stirrer, burette, volumetric flasks.

-

Stock Solution Preparation: Prepare an aqueous stock solution of SDS with a concentration well above the expected CMC (e.g., 50 mM).

-

Measurement Setup: Place a known volume of deionized water in a beaker with a magnetic stir bar and place it in a thermostatically controlled water bath (e.g., at 25°C). Immerse the conductivity probe in the water.

-

Titration: Allow the system to equilibrate. Record the initial conductivity of the water. Using a burette, add small, precise aliquots of the SDS stock solution to the water.

-

Data Collection: After each addition, allow the solution to mix thoroughly and the reading to stabilize before recording the conductivity and the total concentration of SDS.

-

Data Analysis: Plot the measured specific conductivity (in μS/cm) as a function of the SDS concentration (in mM). Fit two separate straight lines to the data points below and above the inflection point. The concentration at which these two lines intersect is the CMC.[18]

Surface Tensiometry

Principle: Surfactant monomers adsorb at the air-water interface, effectively reducing the surface tension of the water. As the SDS concentration increases, the surface tension decreases sharply until the interface becomes saturated with monomers.[5] At this point, micelles begin to form in the bulk solution, and the surface tension remains relatively constant with further increases in concentration.[2] The concentration at which the surface tension plateaus is the CMC.[4]

Protocol:

-

Materials: High-purity SDS, deionized water, surface tensiometer (using Du Noüy ring or Wilhelmy plate method), volumetric flasks, beakers.[19]

-

Solution Preparation: Prepare a series of SDS solutions in deionized water with concentrations spanning the expected CMC (e.g., from 1 mM to 20 mM).

-

Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using deionized water. Ensure the ring or plate is meticulously cleaned (e.g., by flaming or washing with solvent) before each measurement.

-

Measurement: For each solution, measure the surface tension at a constant temperature (e.g., 25°C). Allow the reading to stabilize before recording the value.

-

Data Analysis: Plot the surface tension (in mN/m) against the logarithm of the SDS concentration. The CMC is determined from the inflection point where the curve breaks and becomes a plateau.[15]

Fluorescence Spectroscopy

Principle: This highly sensitive method uses a fluorescent probe (e.g., pyrene) that has different fluorescence properties in polar (water) and non-polar (micelle core) environments.[20] Pyrene (B120774) is sparingly soluble in water but readily partitions into the hydrophobic core of the SDS micelles once they form.[13] This change in the microenvironment of the probe leads to a distinct change in its fluorescence spectrum, which can be monitored to determine the CMC.[21]

Protocol:

-

Materials: High-purity SDS, deionized water, a fluorescent probe (e.g., pyrene), spectrofluorometer, volumetric flasks.

-

Probe Stock Solution: Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone) at a concentration of about 0.1 mM.

-

Solution Preparation: Prepare a series of SDS solutions in deionized water with concentrations spanning the expected CMC. To each solution, add a very small aliquot of the pyrene stock solution so that the final pyrene concentration is very low (e.g., 1 μM) to avoid affecting the micellization process.[18]

-

Measurement: Excite the pyrene molecule at a specific wavelength (e.g., 334 nm) and record the emission spectrum.[13] A key parameter to monitor is the ratio of the intensity of the first vibronic peak (I₁) to the third vibronic peak (I₃) of the pyrene emission spectrum.

-

Data Analysis: Plot the I₁/I₃ intensity ratio against the SDS concentration. In the aqueous environment below the CMC, the ratio is high. As micelles form and pyrene moves into the non-polar core, the ratio decreases significantly. The CMC is determined from the midpoint of the sharp transition in the plot.[20]

Experimental Workflow Visualization

Caption: A generalized experimental workflow for determining the CMC of SDS.

Logical Diagram: Factors Influencing SDS CMC

Caption: Key experimental factors that influence the critical micelle concentration of SDS.

Applications in Drug Development

The principles of micellization and the specific CMC value of SDS are highly relevant in the pharmaceutical field.

-

Solubilization: SDS micelles can encapsulate hydrophobic (poorly water-soluble) drug molecules within their non-polar cores, significantly increasing the drug's apparent solubility in aqueous formulations.[7] Knowing the CMC is essential to ensure that the surfactant concentration is sufficient to form micelles for this purpose.

-

Drug Delivery: Micellar systems are explored as nanocarriers for targeted drug delivery. The stability and drug-loading capacity of these systems are directly related to the surfactant concentration relative to its CMC.

-

Biopharmaceutical Analysis: In techniques like SDS-PAGE, a high concentration of SDS (well above the CMC) is used to denature proteins and provide a uniform negative charge, allowing for separation based on molecular weight.[22]

Conclusion

The critical micelle concentration is the single most important parameter for characterizing the behavior of this compound in solution.[13] While the value in pure water is established at approximately 8.2 mM, it is crucial for scientists and researchers to recognize its strong dependence on experimental conditions such as temperature, ionic strength, and the presence of additives.[2] Accurate determination of the CMC, through methods like conductometry, tensiometry, or fluorescence spectroscopy, is fundamental for the effective application of SDS in research, analysis, and the development of pharmaceutical formulations.

References

- 1. chem.uni-potsdam.de [chem.uni-potsdam.de]

- 2. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. nepjol.info [nepjol.info]

- 5. journals.stmjournals.com [journals.stmjournals.com]

- 6. experienhealthsciences.com [experienhealthsciences.com]

- 7. LDS vs SDS Performance in Specific Scientific Techniques – Sodium [sodiumdodecylsulfate.com]

- 8. researchgate.net [researchgate.net]

- 9. biolinscientific.com [biolinscientific.com]

- 10. pharmacy180.com [pharmacy180.com]

- 11. m.youtube.com [m.youtube.com]

- 12. ajchem-a.com [ajchem-a.com]

- 13. asianpubs.org [asianpubs.org]

- 14. ajbasweb.com [ajbasweb.com]

- 15. jsirjournal.com [jsirjournal.com]

- 16. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. One Part of Chemistry: Determination of the critical micelle concentration (CMC) of an amphiphile by conductivity method [1chemistry.blogspot.com]

- 18. jcsp.org.pk [jcsp.org.pk]

- 19. How to measure surface tension and CMC (Critical Micelle Concentration), Measurement of surface tension and critical micelle concentration used surface tensiometer-KINO Scientific Instrument Inc. [surface-tension.org]

- 20. researchgate.net [researchgate.net]

- 21. mattersofmatter.eu [mattersofmatter.eu]

- 22. openpr.com [openpr.com]

The Unraveling of a Protein: A Technical Guide to Sodium Dodecyl Sulfate-Induced Denaturation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core mechanisms underlying protein denaturation by the anionic surfactant, Sodium Dodecyl Sulfate (B86663) (SDS). It is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of the molecular interactions, thermodynamics, and structural transformations that govern this fundamental biochemical process. This guide delves into the quantitative aspects of SDS-protein interactions and provides detailed experimental protocols for their investigation.

The Molecular Mechanism of SDS-Induced Protein Denaturation

The denaturation of a protein by SDS is a complex, multi-stage process driven by a combination of hydrophobic and electrostatic interactions. It involves the disruption of the protein's native tertiary and secondary structures, leading to an unfolded, linear polypeptide chain coated with SDS molecules.[1][2] This process is fundamental to widely used techniques such as SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[3][4]

The interaction between SDS and a protein can be broadly categorized into two main phases depending on the SDS concentration: the sub-micellar and the micellar range.[5][6]

1.1. Sub-micellar Concentration Range: Initial Binding and Unfolding

At concentrations below its critical micelle concentration (CMC), which is typically around 1-5 mM, SDS exists predominantly as monomers.[7] In this range, the initial interaction is characterized by the binding of individual SDS molecules to the protein. This binding is thought to be primarily driven by two types of interactions:

-

Electrostatic Interactions: The negatively charged sulfate headgroup of SDS can interact with positively charged amino acid residues on the protein surface, such as lysine (B10760008) and arginine.[1]

-

Hydrophobic Interactions: The hydrophobic alkyl tail of SDS can interact with exposed hydrophobic patches on the protein's surface.[5][8]

This initial binding disrupts the delicate balance of non-covalent forces that maintain the protein's native conformation. As more SDS monomers bind, they begin to disrupt the protein's tertiary structure, causing it to partially unfold. This unfolding exposes more of the protein's hydrophobic core, creating additional binding sites for SDS in a cooperative manner.[9]

1.2. Micellar Concentration Range: Cooperative Binding and the "Necklace and Bead" Model

As the concentration of SDS approaches and exceeds its CMC, SDS molecules begin to form micelles in solution. At this stage, a highly cooperative binding process occurs, where large numbers of SDS molecules associate with the protein.[10] This leads to a more extensive unfolding of the protein chain.

The currently accepted model for the structure of the fully denatured protein-SDS complex is the "necklace and bead" model .[10][11] In this model, the unfolded polypeptide chain wraps around SDS micelles, with the hydrophobic residues of the protein interacting with the hydrophobic core of the micelles and the hydrophilic and charged residues exposed to the solvent.[11] This results in a rod-like structure with a nearly uniform negative charge-to-mass ratio, which is the basis for protein separation by size in SDS-PAGE.[4] The stoichiometry of this binding is remarkably consistent for many proteins, at approximately 1.4 grams of SDS per gram of protein.[4]

The entire process, from a folded native protein to the final unfolded SDS-protein complex, can be visualized as a signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. SDS-induced multi-stage unfolding of a small globular protein through different denatured states revealed by single-molecule fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. On the mechanism of SDS-induced protein denaturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nist.gov [nist.gov]

- 6. diva-portal.org [diva-portal.org]

- 7. researchgate.net [researchgate.net]

- 8. Fluorescent monitoring of proteins during sodium dodecyl sulfate-polyacrylamide gel electrophoresis and Western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. go.drugbank.com [go.drugbank.com]

- 11. On the mechanism of SDS‐induced protein denaturation | Scilit [scilit.com]

Sodium Dodecyl Sulfate: A Comprehensive Technical Guide for Researchers

An in-depth exploration of the structure, properties, and applications of Sodium Dodecyl Sulfate (B86663) (SDS) in scientific research, tailored for researchers, scientists, and drug development professionals.

Sodium Dodecyl Sulfate (SDS), also known as Sodium Lauryl Sulfate (SLS), is a widely utilized anionic surfactant in a vast array of research and industrial applications.[1][2][3] Its utility stems from its amphiphilic nature, possessing both a hydrophobic hydrocarbon tail and a hydrophilic sulfate headgroup.[1][4] This dual characteristic allows SDS to disrupt non-covalent bonds within proteins, making it an indispensable tool in biochemistry, molecular biology, and drug formulation.[1] This guide provides a detailed overview of the core structure, properties, and key experimental applications of SDS.

Core Structure and Physicochemical Properties

SDS is an organic sodium salt with the chemical formula CH₃(CH₂)₁₁OSO₃Na.[1] The molecule consists of a 12-carbon alkyl chain, which forms the hydrophobic tail, and a negatively charged sulfate group, which constitutes the hydrophilic head.[1][5] This structure is fundamental to its function as a detergent and denaturing agent.

Below is a summary of the key quantitative properties of this compound:

| Property | Value | Conditions/Notes |

| Chemical Formula | C₁₂H₂₅NaO₄S | [3][5][6][7] |

| Molecular Weight | 288.38 g/mol | [5][6][7][8] |

| Appearance | White to pale yellow crystals, flakes, or powder | [2][3] |

| Solubility | Highly soluble in water | [2][3][5] |

| Critical Micelle Concentration (CMC) | ~8 x 10⁻³ mol/L (0.23% w/v) | In water at 25°C without additives.[9][10] The CMC is influenced by temperature, pressure, and the presence of electrolytes.[9] |

| Typical pH (1% solution) | ~7-9 | [5] |

Mechanism of Action in Protein Denaturation

In biochemical applications, particularly in this compound-Polyacrylamide Gel Electrophoresis (SDS-PAGE), SDS is used to denature proteins.[11] The hydrophobic tails of SDS molecules interact with the non-polar amino acid residues of the protein, while the hydrophilic heads remain exposed to the aqueous environment.[4] This interaction disrupts the secondary, tertiary, and quaternary structures of the protein, causing it to unfold into a linear polypeptide chain.[4][12]

Furthermore, SDS coats the unfolded polypeptide chain, imparting a uniform net negative charge that is proportional to the mass of the protein.[4][13] It is estimated that approximately 1.4 grams of SDS bind to one gram of protein.[11][14] This masking of the protein's intrinsic charge ensures that during electrophoresis, separation is based almost exclusively on molecular weight, as smaller proteins migrate more quickly through the polyacrylamide gel matrix.[11][15]

Key Research Applications

SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

SDS-PAGE is a fundamental technique used to separate proteins based on their molecular weight.[11] The use of SDS is crucial for denaturing the proteins and providing a uniform charge-to-mass ratio, allowing for accurate size-based separation.

Materials:

-

Acrylamide (B121943)/Bis-acrylamide solution

-

Tris-HCl buffers (pH 6.8 for stacking gel, pH 8.8 for separating gel)

-

10% (w/v) this compound (SDS)

-

10% (w/v) Ammonium persulfate (APS)

-

N,N,N',N'-Tetramethylethylenediamine (TEMED)

-

Protein sample

-

Sample loading buffer (containing SDS, glycerol, bromophenol blue, and a reducing agent like β-mercaptoethanol or dithiothreitol)

-

Running buffer (Tris-glycine with SDS)

-

Protein molecular weight standards

-

Electrophoresis apparatus (gel casting stand, glass plates, combs, electrophoresis tank, power supply)

-

Staining solution (e.g., Coomassie Brilliant Blue)

-

Destaining solution

Procedure:

-

Gel Casting:

-

Assemble the glass plates in the casting stand.

-

Prepare the separating gel solution to the desired acrylamide percentage (e.g., 10% for proteins 15-100 kDa). Add APS and TEMED to initiate polymerization and pour the solution between the glass plates, leaving space for the stacking gel.

-

Overlay the separating gel with water or isopropanol (B130326) to ensure a flat surface.[15] Allow it to polymerize for 20-30 minutes.[15]

-

Remove the overlay and prepare the stacking gel solution (lower acrylamide concentration, e.g., 4-5%). Add APS and TEMED, pour it on top of the separating gel, and insert a comb to create wells. Allow the stacking gel to polymerize.

-

-

Sample Preparation:

-

Electrophoresis:

-

Place the polymerized gel into the electrophoresis tank and fill the inner and outer chambers with running buffer.

-

Carefully load the prepared protein samples and molecular weight standards into the wells.

-

Connect the power supply and run the gel at a constant voltage (e.g., 100-150V) until the bromophenol blue dye front reaches the bottom of the gel.[18]

-

-

Visualization:

Cell Lysis and Protein Solubilization

SDS is a potent detergent for disrupting cell membranes and solubilizing proteins, including those that are difficult to extract with milder detergents.[19][20] It effectively breaks down the lipid bilayer and releases intracellular contents.[19][21] Lysis buffers containing SDS are commonly used for preparing total cell lysates for subsequent analysis.

Materials:

-

Cell pellet

-

SDS Lysis Buffer (e.g., 50 mM Tris-HCl pH 6.8, 2% SDS, 10% glycerol)

-

Protease and phosphatase inhibitors

-

Microcentrifuge

-

Sonifier or syringe with a narrow-gauge needle

Procedure:

-

Buffer Preparation: Prepare the SDS lysis buffer and chill it on ice. Just before use, add protease and phosphatase inhibitors to prevent protein degradation.

-

Cell Lysis:

-

Homogenization:

-

To reduce the viscosity of the lysate due to the release of DNA, sonicate the sample on ice or pass it several times through a narrow-gauge needle.[22]

-

-

Clarification:

-

Centrifuge the lysate at high speed (e.g., 12,000 x g) for 10-15 minutes at 4°C to pellet cell debris and insoluble material.[22]

-

-

Protein Quantification:

-

Carefully transfer the supernatant (the protein lysate) to a new tube.

-

Determine the protein concentration of the lysate using a compatible protein assay (note that SDS can interfere with some assays).

-

The resulting lysate can be used for various downstream applications, including SDS-PAGE, Western blotting, and immunoprecipitation, although the presence of SDS may require specific considerations for certain techniques.

Safety Considerations

While widely used, SDS can cause skin and eye irritation.[1] It is important to handle SDS powder in a well-ventilated area and to wear appropriate personal protective equipment, including gloves and safety glasses. Prolonged or repeated exposure can lead to skin dryness and dermatitis.[2]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 151-21-3 [chemicalbook.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. What Is the Mechanism of SDS Binding to Proteins? | MtoZ Biolabs [mtoz-biolabs.com]

- 5. echemi.com [echemi.com]

- 6. cephamls.com [cephamls.com]

- 7. usbio.net [usbio.net]

- 8. This compound CAS 151-21-3 | 817034 [merckmillipore.com]

- 9. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 10. Temperature Effect on the Nanostructure of SDS Micelles in Water - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SDS-PAGE - Wikipedia [en.wikipedia.org]

- 12. quora.com [quora.com]

- 13. What Is the Role of SDS in Protein Gel Electrophoresis? [synapse.patsnap.com]

- 14. This compound-Polyacrylamide Gel Electrophoresis of Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The principle and method of polyacrylamide gel electrophoresis (SDS-PAGE) | MBL Life Sience -GLOBAL- [mblbio.com]

- 16. Lysate preparation protocol for western blotting | Abcam [abcam.com]

- 17. SDS-PAGE Protocol | Rockland [rockland.com]

- 18. static.igem.org [static.igem.org]

- 19. constantsystems.com [constantsystems.com]

- 20. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - US [thermofisher.com]

- 21. Chemical Methods for Lysing Biological Samples [opsdiagnostics.com]

- 22. scycode.org [scycode.org]

- 23. nanostring.com [nanostring.com]

The Role of Sodium Dodecyl Sulfate (SDS) in Cell Lysis for DNA Extraction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical role of Sodium Dodecyl Sulfate (B86663) (SDS) in the lysis of cells for the purpose of DNA extraction. A comprehensive understanding of the biochemical mechanisms of SDS, optimal working concentrations, and its application in established protocols is essential for researchers seeking to develop robust and efficient nucleic acid purification strategies.

Core Principles of SDS-Mediated Cell Lysis

Sodium Dodecyl Sulfate (also known as sodium lauryl sulfate) is a powerful anionic detergent widely employed in molecular biology for its ability to disrupt cellular structures and denature proteins.[1][2] Its amphipathic nature, possessing both a hydrophilic sulfate head and a hydrophobic hydrocarbon tail, is key to its function.[2][3] This dual characteristic allows SDS to effectively solubilize the lipid and protein components of cellular membranes, leading to cell lysis and the release of intracellular contents, including DNA.[1][2][4]

The primary functions of SDS in DNA extraction are:

-

Disruption of Cell Membranes: SDS integrates into the phospholipid bilayer of the cell membrane and organellar membranes (such as the nuclear envelope).[5][6] The hydrophobic tails of SDS interact with the hydrophobic lipid tails of the membrane, while the hydrophilic heads interact with the aqueous environment. This disrupts the membrane's integrity, leading to its breakdown and the release of the cell's contents.[2][6]

-

Denaturation of Proteins: SDS effectively denatures most proteins by disrupting their non-covalent bonds, causing them to lose their native three-dimensional structure and unfold into linear polypeptide chains.[4][7][8] This is crucial for several reasons:

-

Facilitating DNA Separation: By coating the denatured proteins with a uniform negative charge, SDS helps in their subsequent removal during the purification process.[7]

Optimizing SDS Concentration in Lysis Buffers

The concentration of SDS in a lysis buffer is a critical parameter that often requires optimization depending on the cell type and the specific protocol. Typical concentrations in lysis buffers range from 0.1% to 2% (w/v).[9][10] For instance, a common recipe for an SDS lysis buffer includes 2% SDS, 50mM Tris-HCl (pH 8.0), 10mM EDTA, and 10% glycerol.[9][11] In some protocols, particularly for more resilient cells like those of plants, higher concentrations of SDS may be employed.[2] Conversely, milder lysis conditions for sensitive applications might use lower concentrations, often in combination with other detergents like Triton X-100.[12]

Quantitative Analysis of SDS-Based DNA Extraction

The efficacy of a DNA extraction protocol is primarily assessed by the yield and purity of the extracted DNA. The following tables summarize quantitative data from various studies, providing a comparative overview of the performance of SDS-based methods. DNA concentration is typically measured by spectrophotometry at 260 nm, while purity is assessed by the A260/A280 and A260/A230 ratios. An A260/A280 ratio of ~1.8 is generally considered indicative of pure DNA, while the A260/A230 ratio, ideally between 2.0 and 2.2, reflects contamination by organic compounds and salts.[13][14]

| Sample Type | Extraction Method | Average DNA Yield (µg/g or µg/mL) | Average A260/A280 Ratio | Average A260/A230 Ratio | Reference |

| Whole Blood | SDS-Proteinase K (Optimized) | 39 µg/mL | 1.81 ± 0.05 | 2.07 ± 0.07 | [13] |

| Whole Blood | SDS-Proteinase K (Non-Optimized) | Not specified | 1.68 ± 0.1 | 1.065 ± 0.27 | [13] |

| Soybean | Optimized SDS-based method | 2020–2444 ng/mg | 1.862–1.954 | Not specified | [15] |

| Soil | SDS with heating and vortexing | 25 µg/g | Not specified | Not specified | [16] |

| Soil | 2% SDS alone | 10.28 µg/g | Not specified | Not specified | [16] |

Experimental Protocols

Below are detailed methodologies for two common SDS-based DNA extraction protocols.

Protocol 1: DNA Extraction from Animal Tissues

This protocol is a standard method for isolating genomic DNA from animal tissues.

Materials:

-

Animal tissue (e.g., mouse tail tip)

-

Lysis Buffer:

-

50 mM Tris-HCl (pH 8.0)

-

100 mM EDTA

-

100 mM NaCl

-

1% (w/v) SDS

-

-

Proteinase K (20 mg/mL)

-

RNase A (10 mg/mL)

-

Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

-

Chloroform:Isoamyl Alcohol (24:1)

-

Isopropanol (B130326) (100%)

-

Ethanol (B145695) (70%)

-

TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

Procedure:

-

Mince the tissue sample (10-20 mg) and place it in a 1.5 mL microcentrifuge tube.

-

Add 500 µL of Lysis Buffer and 10 µL of Proteinase K solution to the tube.

-

Incubate the mixture at 55°C overnight in a shaking water bath to allow for complete digestion of the tissue.

-

The following day, add 10 µL of RNase A solution and incubate at 37°C for 30 minutes to degrade RNA.

-

Add an equal volume (500 µL) of phenol:chloroform:isoamyl alcohol and vortex vigorously for 30 seconds.

-

Centrifuge at 12,000 x g for 10 minutes at room temperature to separate the phases.

-

Carefully transfer the upper aqueous phase containing the DNA to a new microcentrifuge tube, avoiding the protein interface.

-

Add an equal volume of chloroform:isoamyl alcohol and vortex for 30 seconds.

-

Centrifuge at 12,000 x g for 5 minutes at room temperature.

-

Transfer the upper aqueous phase to a new tube.

-

Add 0.7 volumes of isopropanol to precipitate the DNA. Mix gently by inverting the tube until a white DNA precipitate is visible.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the DNA.

-

Carefully discard the supernatant.

-

Wash the DNA pellet with 500 µL of 70% ethanol.

-

Centrifuge at 12,000 x g for 5 minutes at 4°C.

-

Discard the ethanol and air-dry the pellet for 10-15 minutes. Do not over-dry.

-

Resuspend the DNA pellet in 50-100 µL of TE buffer.

Protocol 2: Modified SDS-Based DNA Extraction from Environmental Samples (e.g., Sediment)[17]

This protocol is adapted for challenging environmental samples that may contain inhibitors.

Materials:

-

Sediment sample (0.3 g)

-

Glass beads (0.1 mm diameter)

-

Extraction Buffer:

-

100 mM Tris-HCl (pH 8.0)

-

100 mM Sodium EDTA (pH 8.0)

-

100 mM Sodium Phosphate (pH 8.0)

-

1.5 M NaCl

-

10% CTAB (Cetyltrimethylammonium bromide)

-

-

Lysozyme (B549824) (20 mg/mL)

-

Proteinase K (20 mg/mL)

-

20% SDS

-

Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

-

Isopropanol (100%)

-

Ethanol (70%)

-

TE Buffer

Procedure:

-

Mix 0.3 g of the sediment sample with an equal weight of 0.1 mm glass beads in a 2 mL microcentrifuge tube.

-

Add 670 µL of Extraction Buffer and vortex at low speed for 5 minutes.

-

Homogenize the sample using a tissue lyser.

-

Add 50 µL of lysozyme and 10 µL of proteinase K, then incubate at 37°C for 30 minutes.

-

Add 70 µL of 20% SDS and incubate at 65°C for 2 hours with gentle mixing every 10 minutes.[17]

-

Centrifuge at 10,000 x g for 10 minutes at room temperature.

-

Transfer the supernatant to a new 2 mL microcentrifuge tube.

-

Add an equal volume of phenol:chloroform:isoamyl alcohol, mix, and centrifuge to separate the phases.

-

Transfer the aqueous phase to a new tube and precipitate the DNA with isopropanol.

-

Wash the DNA pellet with 70% ethanol.

-

Air-dry the pellet and resuspend in TE buffer.

Visualizing the Process: Diagrams and Workflows

To further elucidate the role of SDS and the experimental procedures, the following diagrams are provided.

Caption: Mechanism of SDS in cell lysis and protein denaturation.

References

- 1. quora.com [quora.com]

- 2. geneticeducation.co.in [geneticeducation.co.in]

- 3. Surfactant - Wikipedia [en.wikipedia.org]

- 4. scribd.com [scribd.com]

- 5. Alkaline lysis - Wikipedia [en.wikipedia.org]

- 6. lifecanvastech.com [lifecanvastech.com]

- 7. pediaa.com [pediaa.com]

- 8. bitesizebio.com [bitesizebio.com]

- 9. What is the best lysis buffer for protein extraction? | AAT Bioquest [aatbio.com]

- 10. Cell lysis – Omics [omics.crumblearn.org]

- 11. researchgate.net [researchgate.net]

- 12. Lysis buffer - Wikipedia [en.wikipedia.org]

- 13. Optimization of conditions to extract high quality DNA for PCR analysis from whole blood using SDS-proteinase K method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. How do I determine the concentration, yield and purity of a DNA sample? [promega.com]

- 15. A modified SDS-based DNA extraction method from raw soybean - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 17. Frontiers | A Modified SDS-Based DNA Extraction Method for High Quality Environmental DNA from Seafloor Environments [frontiersin.org]

Understanding the Surfactant Properties of SDS in Buffers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the surfactant properties of Sodium Dodecyl Sulfate (B86663) (SDS) in various buffer systems. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who utilize SDS in their experimental and formulation work. This guide covers the fundamental principles of SDS micellization, the factors influencing its behavior, detailed experimental protocols for characterization, and its applications in protein analysis and pharmaceutical formulations.

Core Surfactant Properties of Sodium Dodecyl Sulfate (SDS)

This compound is an anionic surfactant widely employed in biochemical and pharmaceutical applications. Its amphipathic nature, consisting of a 12-carbon hydrophobic tail and a hydrophilic sulfate head group, drives its self-assembly into micelles in aqueous solutions above a certain concentration known as the Critical Micelle Concentration (CMC).

Critical Micelle Concentration (CMC)

The CMC is a fundamental characteristic of a surfactant, representing the concentration at which micelle formation begins. Below the CMC, SDS molecules exist primarily as monomers. Above the CMC, additional SDS molecules aggregate to form micelles, with the monomer concentration remaining relatively constant.[1] The formation of micelles leads to significant changes in the physicochemical properties of the solution, including conductivity, surface tension, and light scattering, which form the basis for experimental determination of the CMC.

The process of micellization is thermodynamically driven, influenced by both enthalpy and entropy changes. At lower temperatures, the process is largely entropy-driven due to the release of ordered water molecules from around the hydrophobic tails of the surfactant monomers. As temperature increases, the process can become more enthalpy-driven.[2]

Factors Influencing the CMC of SDS

The CMC of SDS is not a fixed value but is highly dependent on the composition of the buffer system, including ionic strength, pH, and temperature.

-

Buffer Composition and Ionic Strength: The presence of electrolytes in a buffer significantly lowers the CMC of SDS.[3] Counterions from the buffer salts, such as Na⁺ or K⁺, screen the electrostatic repulsion between the negatively charged sulfate head groups of the SDS molecules in a micelle. This reduced repulsion facilitates micelle formation at a lower surfactant concentration.[4][5] The magnitude of the CMC decrease is dependent on the concentration and valency of the counterions; for instance, divalent cations like Ca²⁺ can be more effective at reducing the CMC than monovalent cations like Na⁺.[6] In phosphate (B84403) buffers, the CMC of SDS decreases as the buffer concentration increases. For example, the CMC of SDS in water is approximately 8.08 mM, which can decrease to 1.99 mM in a 50 mM phosphate buffer at pH 7.0.[7][8] Similarly, the presence of salts like NaCl and KCl also lowers the CMC.[5]

-

pH: The pH of the buffer can influence the CMC of SDS, although the effect is generally less pronounced compared to ionic strength for a strong electrolyte surfactant like SDS. Some studies have shown that the CMC of SDS is largely independent of pH in the range of 4 to 12.[9][10] However, the nature of the buffer itself can play a role. For instance, in Tris buffers, the CMC of SDS has been observed to be higher compared to an unbuffered aqueous medium at pH 7.4 and 8.4.[7][11]

-

Temperature: The effect of temperature on the CMC of SDS is complex. Typically, the CMC of SDS exhibits a U-shaped dependence on temperature, initially decreasing to a minimum value (often around 25 °C) and then increasing with a further rise in temperature.[12][13] This behavior is a result of the interplay between the temperature-dependent hydrophobic effect and the disruption of structured water around the hydrophobic tails of the SDS monomers.[13]

-

Organic Solvents: The addition of organic solvents, such as acetonitrile (B52724) or ethylene (B1197577) glycol, to the aqueous buffer can alter the CMC of SDS. The effect depends on the nature and concentration of the organic solvent. For example, the CMC of SDS was found to first decrease and then increase with increasing concentrations of acetonitrile in water.[3]

Quantitative Data on SDS CMC in Various Buffers

The following tables summarize the Critical Micelle Concentration (CMC) of this compound (SDS) under different experimental conditions, providing a valuable reference for researchers.

| Buffer/Solvent | Additive | Additive Concentration | Temperature (°C) | pH | CMC (mM) | Reference(s) |

| Water | None | - | 25 | - | 8.08 | [7] |

| Water | None | - | 25 | - | ~8.3 | [4] |

| Water | None | - | 25 | - | 8.00 | [14] |

| Water | None | - | 22.1 | - | 10.0 | [12] |

| Water | None | - | 32.1 | - | 8.9 | [12] |

| Water | None | - | 42.3 | - | 9.2 | [12] |

| Water | None | - | 51.5 | - | 9.9 | [12] |

| Water | None | - | 61.2 | - | 10.8 | [12] |

| Water | None | - | 71.0 | - | 12.0 | [12] |

| Phosphate Buffer | - | 10 mM | 25 | 7.4 | 4.8 | [14] |

| Phosphate Buffer | - | 5 mM | 25 | 7.0 | 6.09 | [7] |

| Phosphate Buffer | - | 10 mM | 25 | 7.0 | 4.61 | [7] |

| Phosphate Buffer | - | 20 mM | 25 | 7.0 | 3.09 | [7] |

| Phosphate Buffer | - | 30 mM | 25 | 7.0 | 2.45 | [7] |

| Phosphate Buffer | - | 50 mM | 25 | 7.0 | 1.99 | [7] |

| Tris Buffer | - | 0.2 M | - | - | Lower than in water | [11] |

| Tris Buffer | - | 0.5 M | - | - | Higher than in water | [11] |

| Tris Buffer | - | 1.0 M | - | - | Higher than in water | [11] |

| Water | NaCl | 1.5% | - | - | 1.0 | [4] |

| Water | Na₂SO₄ | 0.01 M | 28 | - | Lower than in water | [14] |

| Water | ZnSO₄ | 0.01 M | 28 | - | Lower than in water | [14] |

| Acetonitrile-Water (3% v/v) | Phosphate | 10 mM | - | 7.0 | Decreases with buffer conc. | [3] |

| Acetonitrile-Water (3% v/v) | Phosphate | 50 mM | - | 7.0 | Decreases with buffer conc. | [3] |

Experimental Protocols for Characterizing SDS Properties

Accurate determination of the surfactant properties of SDS is crucial for its effective application. This section provides detailed methodologies for key experiments.

Determination of CMC by Conductometry

Principle: This method is based on the change in the electrical conductivity of the SDS solution as a function of its concentration. Below the CMC, SDS exists as individual ions (Na⁺ and dodecyl sulfate⁻), and the conductivity increases linearly with concentration. Above the CMC, SDS molecules form micelles, which have a lower mobility than the free ions and bind some of the counterions, leading to a change in the slope of the conductivity versus concentration plot. The intersection of the two linear portions of the plot gives the CMC.

Protocol:

-

Preparation of Stock Solution: Prepare a stock solution of SDS in the desired buffer (e.g., 50 mM SDS in 10 mM phosphate buffer, pH 7.0).

-

Serial Dilutions: Prepare a series of dilutions of the SDS stock solution in the same buffer. The concentration range should span below and above the expected CMC.

-

Conductivity Measurement:

-

Calibrate the conductivity meter with standard KCl solutions.

-

Measure the conductivity of the buffer solution (blank).

-

Measure the conductivity of each SDS dilution, ensuring temperature equilibrium for each measurement.

-

-

Data Analysis:

-

Plot the specific conductivity (in µS/cm) as a function of the SDS concentration (in mM).

-

The plot will show two linear regions with different slopes.

-

Perform linear regression on the data points in both regions.

-

The concentration at the intersection of the two regression lines is the CMC.

-

Determination of CMC by Surface Tensiometry

Principle: Surfactant molecules adsorb at the air-water interface, reducing the surface tension of the solution. As the SDS concentration increases, the surface tension decreases until the surface becomes saturated with monomers. At this point, micelles begin to form in the bulk solution, and the surface tension remains relatively constant with further increases in SDS concentration. The concentration at which this break in the surface tension plot occurs is the CMC.

Protocol:

-

Preparation of Solutions: Prepare a series of SDS solutions in the desired buffer, similar to the conductometry method.

-

Surface Tension Measurement (Wilhelmy Plate or du Noüy Ring Method):

-

Calibrate the tensiometer.

-

Measure the surface tension of the pure buffer.

-

For each SDS solution, measure the surface tension. Ensure the plate or ring is thoroughly cleaned between measurements to avoid cross-contamination. Allow sufficient time for the surface tension to equilibrate, especially at concentrations near the CMC.

-

-

Data Analysis:

-

Plot the surface tension (in mN/m) as a function of the logarithm of the SDS concentration.

-

The plot will show a region of decreasing surface tension followed by a plateau.

-

The CMC is determined from the intersection of the two lines fitted to these regions.

-

Determination of CMC by Fluorescence Spectroscopy using a Pyrene (B120774) Probe

Principle: The fluorescence emission spectrum of the hydrophobic probe pyrene is sensitive to the polarity of its microenvironment. In a polar solvent like water (below the CMC of SDS), the ratio of the intensity of the third vibronic peak (I₃) to the first vibronic peak (I₁) of the pyrene emission spectrum is low. When micelles are formed, pyrene partitions into the nonpolar, hydrophobic core of the micelles. This change in the microenvironment leads to an increase in the I₃/I₁ ratio. The CMC is determined from the inflection point of the plot of the I₃/I₁ ratio versus the SDS concentration.

Protocol:

-

Preparation of Pyrene Stock Solution: Prepare a concentrated stock solution of pyrene in a suitable organic solvent (e.g., acetone (B3395972) or methanol).

-

Preparation of SDS-Pyrene Solutions:

-

Prepare a series of SDS solutions in the desired buffer.

-

To each SDS solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration that is very low (e.g., 1-2 µM) to avoid excimer formation. The concentration of the organic solvent should be kept minimal (e.g., <1% v/v).

-

-

Fluorescence Measurement:

-

Set the excitation wavelength of the spectrofluorometer to approximately 334 nm.

-

Record the emission spectra of each sample from approximately 350 nm to 450 nm.

-

Measure the fluorescence intensities of the first (I₁, around 372 nm) and third (I₃, around 383 nm) vibronic peaks.

-

-

Data Analysis:

-

Calculate the I₃/I₁ ratio for each SDS concentration.

-

Plot the I₃/I₁ ratio as a function of the SDS concentration.

-

The resulting plot is typically sigmoidal. The CMC can be determined from the inflection point of this curve, often calculated from the intersection of the tangents to the two linear portions of the curve.

-

SDS in Protein Analysis: SDS-PAGE

This compound-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a cornerstone technique in biochemistry for separating proteins based on their molecular weight.

Mechanism of SDS in Protein Denaturation and Separation

SDS plays a dual role in SDS-PAGE:

-

Denaturation: SDS disrupts the secondary, tertiary, and quaternary structures of proteins. The hydrophobic tail of SDS interacts with the hydrophobic regions of the protein, causing it to unfold into a linear polypeptide chain. This process is typically aided by heating and the presence of a reducing agent (like β-mercaptoethanol or dithiothreitol) to break disulfide bonds.

-

Imparting a Uniform Negative Charge: SDS molecules bind to the unfolded polypeptide chain at a relatively constant ratio (approximately 1.4 g of SDS per gram of protein). This coats the protein with a large number of negative charges from the sulfate head groups, effectively masking the intrinsic charge of the protein. The resulting SDS-protein complexes have a nearly uniform negative charge-to-mass ratio.

Due to this uniform charge-to-mass ratio, when an electric field is applied, the migration of the SDS-protein complexes through the polyacrylamide gel matrix is primarily dependent on their size (molecular weight). Smaller proteins migrate faster through the gel pores, while larger proteins are retarded.

Experimental Workflow for SDS-PAGE

Caption: Workflow of an SDS-PAGE experiment.

Applications of SDS in Drug Development and Formulation

SDS is a versatile excipient in the pharmaceutical industry, primarily used to enhance the solubility and bioavailability of poorly water-soluble drugs, many of which fall under the Biopharmaceutics Classification System (BCS) Class II.[15][16]

Mechanism of Solubility Enhancement

SDS enhances the solubility of hydrophobic drugs through several mechanisms:

-

Micellar Solubilization: Above its CMC, SDS forms micelles that can encapsulate poorly water-soluble drug molecules within their hydrophobic cores. This effectively increases the apparent solubility of the drug in the aqueous medium.

-

Improved Wettability: For solid dosage forms, SDS acts as a wetting agent, reducing the surface tension between the solid drug particles and the surrounding aqueous fluid. This facilitates the penetration of water into the drug matrix, promoting faster dissolution.[11]

-

Solid Dispersions: In solid dispersion formulations, a poorly soluble drug is dispersed in a hydrophilic carrier, often with the inclusion of a surfactant like SDS. This can lead to the drug being present in an amorphous state, which has a higher apparent solubility and faster dissolution rate compared to its crystalline form. SDS further enhances dissolution by improving wettability and providing a localized solubilizing environment.[17][18]

Examples of SDS in Pharmaceutical Formulations

-

Solid Dispersions:

-

Rutin: The dissolution of the poorly water-soluble flavonoid, rutin, has been significantly enhanced by preparing a solid dispersion with lactose (B1674315) monohydrate and incorporating SDS into the final tablet formulation.[17]

-

Artemether (B1667619): Solid dispersions of the antimalarial drug artemether have been developed using various polymers and SDS as a surfactant to improve its dissolution rate and solubility.[19]

-

Diclofenac (B195802) Sodium: The solubility of diclofenac sodium has been shown to be substantially increased when formulated as a solid dispersion with Eudragit E 100, a formulation strategy that often benefits from the inclusion of surfactants.[20]

-

-

Tablets and Capsules: SDS is commonly used in tablet and capsule formulations as a wetting agent and dissolution enhancer for poorly soluble active pharmaceutical ingredients (APIs).[21] It is also used as a lubricant during the tablet manufacturing process.[21]

-

Liquid and Semi-Solid Formulations: In oral suspensions, SDS acts as a dispersing agent to ensure uniform distribution of the API.[21] It is also used in creams, lotions, and gels to aid in their formulation and stability.[22]

Signaling Pathways and Logical Relationships (Visualized)

The following diagrams illustrate key concepts related to the surfactant properties of SDS.

Caption: SDS micelle formation above the CMC.

Caption: Factors influencing the CMC of SDS.

Caption: Mechanism of SDS-induced protein denaturation.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. asianpubs.org [asianpubs.org]

- 4. researchgate.net [researchgate.net]

- 5. Effect of NaCl and KCl on the Micellization of this compound and Sodium Dodecyl Benzene Sulfonate in Presence of Cephradine Monohydrate Through Conductivity – Oriental Journal of Chemistry [orientjchem.org]

- 6. ijogst.put.ac.ir [ijogst.put.ac.ir]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. ir.lib.ruh.ac.lk [ir.lib.ruh.ac.lk]

- 10. agilent.com [agilent.com]

- 11. researchgate.net [researchgate.net]

- 12. How does temperature affect the critical micelle concentration (CMC) of the common ionic surface active agent (surfactant) this compound measured by using the change in the rate of conductivity as concentration is increased? | Chemistry HL's Sample Internal Assessment | Nail IB® [nailib.com]

- 13. jsirjournal.com [jsirjournal.com]

- 14. researchgate.net [researchgate.net]

- 15. jddtonline.info [jddtonline.info]

- 16. hilarispublisher.com [hilarispublisher.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Therapeutic Applications of Solid Dispersions for Drugs and New Molecules: In Vitro and In Vivo Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Primary Applications of this compound (SDS) – Sodium [sodiumdodecylsulfate.com]

- 22. nbinno.com [nbinno.com]

The Role of Sodium Dodecyl Sulfate (SDS) in Molecular Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Sodium dodecyl sulfate (B86663) (SDS), an anionic surfactant, is an indispensable reagent in molecular biology laboratories. Its powerful protein-denaturing capabilities and ability to disrupt cell membranes make it a cornerstone of numerous techniques, from protein analysis to nucleic acid purification. This in-depth technical guide explores the core applications of SDS, providing detailed experimental protocols and quantitative data to empower researchers in their experimental design and execution.

Protein Analysis: SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

SDS-PAGE is a widely used technique to separate proteins based on their molecular weight. The principle of SDS-PAGE lies in the ability of SDS to denature proteins and impart a uniform negative charge, effectively eliminating the influence of the protein's native charge and shape on its electrophoretic mobility.[1][2][3]

Mechanism of Action in SDS-PAGE

When a protein sample is treated with SDS, the detergent disrupts the non-covalent bonds that maintain the protein's secondary and tertiary structures, causing it to unfold into a linear polypeptide chain.[1][4] The hydrophobic tail of the SDS molecules binds to the polypeptide backbone at a relatively constant ratio of about 1.4 grams of SDS per gram of protein.[3] This binding coats the protein with a large number of negative charges from the sulfate groups of SDS, overwhelming the intrinsic charge of the protein.[1] As a result, the charge-to-mass ratio of all proteins in the sample becomes nearly identical.[5]

When an electric field is applied, the SDS-protein complexes migrate through a polyacrylamide gel matrix towards the positive electrode (anode).[1][6] The porous nature of the gel acts as a molecular sieve; smaller proteins navigate through the pores more easily and migrate faster, while larger proteins are impeded and move more slowly.[6][7] This differential migration allows for the separation of proteins based almost solely on their molecular weight.[2][7]

Quantitative Data for SDS-PAGE

The following tables summarize the key quantitative data for preparing and running an SDS-PAGE gel.

Table 1: SDS-PAGE Gel Preparation Recipes (for one 10 mL gel)

| Component | 5% Stacking Gel (4 mL) | 10% Resolving Gel (10 mL) | 12% Resolving Gel (10 mL) | 15% Resolving Gel (10 mL) |

| 30% Acrylamide/Bis-acrylamide solution | 0.67 mL | 3.3 mL | 4.0 mL | 5.0 mL |

| 0.5 M Tris-HCl, pH 6.8 | 1.0 mL | - | - | - |

| 1.5 M Tris-HCl, pH 8.8 | - | 2.5 mL | 2.5 mL | 2.5 mL |

| 10% (w/v) SDS | 0.04 mL | 0.1 mL | 0.1 mL | 0.1 mL |

| Deionized Water | 2.29 mL | 4.0 mL | 3.3 mL | 2.3 mL |

| 10% (w/v) Ammonium Persulfate (APS) | 25 µL | 50 µL | 50 µL | 50 µL |

| TEMED | 5 µL | 10 µL | 10 µL | 10 µL |

Source: Adapted from various protocols.[8][9][10]

Table 2: Common SDS-PAGE Buffers

| Buffer | Components | Final Concentration |

| 4X SDS Sample Loading Buffer | 0.2 M Tris-HCl, pH 6.8 | 50 mM |

| 0.4 M DTT | 100 mM | |

| 8% (w/v) SDS | 2% | |

| 0.4% (w/v) Bromophenol Blue | 0.1% | |

| 40% (v/v) Glycerol | 10% | |

| 10X Running Buffer (Tris-Glycine-SDS) | 0.25 M Tris Base | 25 mM |

| 1.92 M Glycine | 192 mM | |

| 1% (w/v) SDS | 0.1% |

Source: Adapted from various protocols.[9][11]

Experimental Protocol: SDS-PAGE